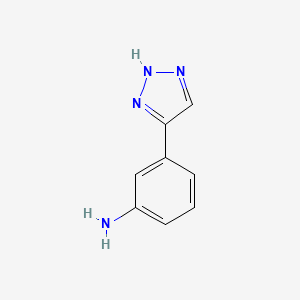
3-(2H-1,2,3-triazol-4-yl)aniline
Cat. No. B3388514
Key on ui cas rn:
876343-39-4
M. Wt: 160.18 g/mol
InChI Key: WSRYWQPIUCQKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07465726B2
Procedure details


The mixture of azidotrimethylsilane (137 μL, 1.03 mmol) and 3-amino-phenylacetylene (117 mg, 1.00 mmol) was heated in a sealed tube at 150° C. for 16 h. After that time, the mixture was cooled down and triturated by EtOAc/hexane (50%, 10 mL). The mother liquor was purified by TLC eluting with 7% MeOH/CH2Cl2. to give the title compound as brown oil. 1H NMR (CD3OD, 400 MHz): δ=6.61-6.64 (m, 1H), 7.01-7.09 (m, 3H), 7.94 (s, 1H). MS (ES+): m/z 161.20 (38) [MH+]. HPLC: tR=1.54 min (ZQ2000, polar—5 min).


Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]([Si](C)(C)C)=[N+:2]=[N-:3].[NH2:8][C:9]1[CH:10]=[C:11]([C:15]#[CH:16])[CH:12]=[CH:13][CH:14]=1>>[N:1]1[NH:2][N:3]=[C:15]([C:11]2[CH:10]=[C:9]([NH2:8])[CH:14]=[CH:13][CH:12]=2)[CH:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
137 μL
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
117 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)C#C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After that time, the mixture was cooled down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated by EtOAc/hexane (50%, 10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mother liquor was purified by TLC
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 7% MeOH/CH2Cl2
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N=1NN=C(C1)C=1C=C(C=CC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
